2-Bromo-3-(bromomethyl)pyridine
Overview
Description
2-Bromo-3-(bromomethyl)pyridine is a brominated pyridine derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. The presence of bromine atoms at specific positions on the pyridine ring makes it a versatile reagent for further chemical transformations, including carbon-carbon coupling reactions and nucleophilic substitutions .
Synthesis Analysis
The synthesis of related bromopyridine derivatives often involves halogenation reactions, where bromine atoms are introduced into the pyridine ring. For instance, 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones are obtained by bromination of 6-methyl-3,4-dihydropyridin-2(1H)-ones, which can further react with nucleophiles to yield various heterocyclic structures . Similarly, the synthesis of 3-arylthieno[2,3-b]pyridines from 2-bromopyridines involves a key iodine-mediated cyclization step . These methods highlight the reactivity of bromopyridines and their utility in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is often characterized by X-ray diffraction, which provides insights into the geometry and intermolecular interactions within the crystal lattice. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was elucidated, revealing important π-π interactions and intermolecular hydrogen bonding . These structural features are crucial for understanding the reactivity and properties of the compounds.
Chemical Reactions Analysis
Bromopyridines participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr) to form bromo(methylthio)pyridines , and carbon-carbon coupling reactions to synthesize novel pyridine derivatives . The presence of bromine allows for selective functionalization of the pyridine ring, enabling the synthesis of complex molecules with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are influenced by the presence of bromine atoms and the overall molecular structure. For instance, the luminescent properties of cyclometalated Pd(II) and Ir(III) complexes derived from 2-(4-bromophenyl)pyridine have been studied, showing emission peaks in the UV-visible spectrum . Additionally, the nonlinear optical properties and chemical reactivity of these compounds can be assessed through computational methods such as density functional theory (DFT), providing further insights into their potential applications .
Scientific Research Applications
Synthesis of Natural Alkaloids
2-Bromo-3-(bromomethyl)pyridine has been utilized in the synthesis of natural alkaloids. One notable example is its use in the total synthesis of the natural alkaloid variolin B and deoxyvariolin B. This process involves the reaction of 2-bromo-3-(bromomethyl)pyridine derivatives with various chemical agents to create pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives. These compounds are then transformed through a series of chemical reactions, ultimately leading to the synthesis of variolin B (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
Development of Polyelectrolytes
Another significant application of 2-Bromo-3-(bromomethyl)pyridine is in the development of hyperbranched polyelectrolytes. These polyelectrolytes are synthesized using derivatives of 2-Bromo-3-(bromomethyl)pyridine, such as 3,5-bis(bromomethyl)pyridine hydrobromide. The properties of these hyperbranched poly[3,5-bis(alkylene)pyridinium]s have been studied for potential applications in various fields (Monmoton, Lefebvre, & Fradet, 2008).
Safety And Hazards
“2-Bromo-3-(bromomethyl)pyridine” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash hands thoroughly after handling . It should not be eaten, drunk, or smoked when using this product .
properties
IUPAC Name |
2-bromo-3-(bromomethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWLOSCWMVKPGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447754 | |
Record name | 2-bromo-3-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(bromomethyl)pyridine | |
CAS RN |
94446-97-6 | |
Record name | 2-bromo-3-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-(bromomethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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